molecular formula C16H18N2O2 B1271597 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 540515-70-6

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No. B1271597
CAS RN: 540515-70-6
M. Wt: 270.33 g/mol
InChI Key: CCWSNWCMETVPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide (2-ANMEB) is an organic compound belonging to the class of benzamides. It is a derivative of benzamide, and is a white solid with a molecular weight of 266.35 g/mol. It is used in a variety of scientific research applications, including biochemical and physiological studies. 2-ANMEB has a wide range of potential applications in the lab, and its use is becoming increasingly popular.

Scientific Research Applications

Antibacterial Activity

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide: has been studied for its potential antibacterial properties. Research suggests that compounds within this class can exhibit significant activity against various bacterial strains. For instance, similar benzamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as yeast like Candida albicans .

Antioxidant Properties

The antioxidant capacity of benzamide compounds is another area of interest. These compounds can be assessed for their ability to scavenge free radicals, chelate metal ions, and overall contribute to reducing oxidative stress. This property is particularly valuable in the development of new therapeutic agents aimed at treating diseases associated with oxidative damage .

Computational Chemistry Applications

Benzamide derivatives are also used in computational studies to understand their interaction with biological receptors. Theoretical methods like Density Functional Theory (DFT) are employed to calculate the electronic characteristics and molecular structures, which are crucial for predicting the behavior of these compounds in biological systems .

Green Chemistry

The synthesis of benzamide compounds can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances, designing environmentally benign processes, and improving the overall efficiency of chemical reactions. The ion-associate reaction used to synthesize similar compounds is an example of such an approach .

properties

IUPAC Name

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWSNWCMETVPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365840
Record name 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide

CAS RN

540515-70-6
Record name 2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.